molecular formula C10H14Cl2Si B088211 Dichloromethyl(2-phenylpropyl)silane CAS No. 13617-28-2

Dichloromethyl(2-phenylpropyl)silane

Cat. No. B088211
CAS RN: 13617-28-2
M. Wt: 233.21 g/mol
InChI Key: OVUWGCLZOZCJBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04276426

Procedure details

The process described in Example 2 is repeated, except that 1.3 liters of methyldichlorosilane, 1.7 liters of 1-methylstyrene and 5 ml of the catalytic solution are substituted for the trichlorosilane, allyl chloride and catalytic solution and the process is carried out at a temperature of 140° C. instead of 120° C. About 97.9 mol percent of the methyldichlorosilane used is converted and 12.8 moles per hour of 2-phenyl-2-methylethyl (methyl) dichlorosilane are obtained having a purity of 97.2 percent by weight as determined by gas chromatography.
Quantity
1.3 L
Type
reactant
Reaction Step One
[Compound]
Name
catalytic solution
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
1-methylstyrene
Quantity
1.7 L
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][SiH:2]([Cl:4])[Cl:3].Cl[SiH](Cl)Cl.[CH2:9](Cl)C=C.C[C:14]1([CH:21]=[CH:20][CH:19]=[CH:18][CH2:17]1)[CH:15]=[CH2:16]>>[C:14]1([CH:15]([CH3:16])[CH2:1][Si:2]([CH3:9])([Cl:4])[Cl:3])[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1

Inputs

Step One
Name
Quantity
1.3 L
Type
reactant
Smiles
C[SiH](Cl)Cl
Step Two
Name
catalytic solution
Quantity
5 mL
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl[SiH](Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[SiH](Cl)Cl
Step Six
Name
1-methylstyrene
Quantity
1.7 L
Type
reactant
Smiles
CC1(C=C)CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is carried out at a temperature of 140° C. instead of 120° C

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C[Si](Cl)(Cl)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.